2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid

CAS No.:

Cat. No.: VC16508224

Molecular Formula: C9H7BrF2O3

Molecular Weight: 281.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrF2O3 |

|---|---|

| Molecular Weight | 281.05 g/mol |

| IUPAC Name | 2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetic acid |

| Standard InChI | InChI=1S/C9H7BrF2O3/c1-15-7-4-5(2-3-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | DMFYAOBJCLYGKK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C(C(=O)O)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

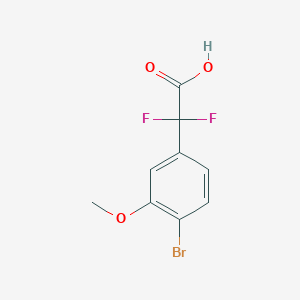

2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetic acid is defined by the systematic name 2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetic acid, reflecting its substitution pattern on the benzene ring and the difluoroacetic acid group. Its molecular formula, C₉H₇BrF₂O₃, corresponds to a molecular weight of 281.05 g/mol . The structure comprises a benzene ring substituted with a bromine atom at the para position, a methoxy group at the meta position, and a difluoroacetic acid side chain at the ortho position (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 2228694-85-5 |

| Molecular Formula | C₉H₇BrF₂O₃ |

| Molecular Weight | 281.05 g/mol |

| SDF Availability | Yes |

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stock solutions are typically prepared at 10 mM concentration in DMSO, with recommended storage at -20°C to prevent degradation . Repeated freeze-thaw cycles should be avoided to maintain stability.

| Property | Recommendation |

|---|---|

| Solubility in DMSO | 10 mM (recommended stock concentration) |

| Storage Temperature | -20°C (short-term); -80°C (long-term) |

| Stability | ≤1 month at -20°C; ≤6 months at -80°C |

Preparation of Stock Solutions

Researchers must carefully calibrate stock solutions to ensure reproducibility. The following table provides dilution guidelines for common laboratory scales:

Table 3: Stock Solution Preparation

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.558 | 0.712 | 0.356 |

| 5 | 17.790 | 3.558 | 1.779 |

| 10 | 35.581 | 7.116 | 3.558 |

Synthetic Routes and Modifications

Challenges in Difluoroacetylation

Introducing two fluorine atoms adjacent to a carboxylic acid group requires stringent reaction conditions to avoid defluorination. Catalysts such as boron trifluoride etherate (BF₃·Et₂O) or hydrogen fluoride-pyridine complexes are commonly employed to stabilize intermediates .

Research Applications

Medicinal Chemistry

The bromine and methoxy substituents make this compound a candidate for structure-activity relationship (SAR) studies in drug discovery. Bromine enhances lipophilicity and membrane permeability, while the methoxy group can participate in hydrogen bonding with biological targets .

Material Science

Fluorinated aromatic compounds are valued in liquid crystal and polymer research due to their thermal stability and dielectric properties. The difluoroacetic acid moiety could serve as a monomer in polyamide or polyester synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume